2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a morpholine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with o-phenylenediamine to form the benzodiazole ring. This intermediate is then reacted with morpholine and an appropriate acylating agent to introduce the morpholine ring and the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-{2-[(4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one.
Reduction: Formation of 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethanol.
Substitution: Formation of various substituted benzodiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The morpholine ring can interact with various enzymes, inhibiting their activity and contributing to its therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one
- 2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one
- 2-{2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one
Uniqueness
2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H23N3O3/c1-26-17-8-6-16(7-9-17)14-20-22-18-4-2-3-5-19(18)24(20)15-21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3 |
InChI Key |
KAQOLBUZCRHVTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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